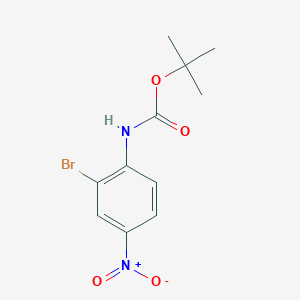

tert-Butyl (2-bromo-4-nitrophenyl)carbamate

Description

tert-Butyl (2-bromo-4-nitrophenyl)carbamate is a carbamate derivative featuring a tert-butyl protecting group, a bromine substituent at the ortho position (C2), and a nitro group at the para position (C4) on the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where it may act as a precursor for further functionalization. Its structure enables participation in nucleophilic aromatic substitution (NAS) reactions, facilitated by the electron-withdrawing nitro group, which activates the aromatic ring toward electrophilic or nucleophilic attack .

Properties

CAS No. |

384793-20-8 |

|---|---|

Molecular Formula |

C11H13BrN2O4 |

Molecular Weight |

317.14 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-4-nitrophenyl)carbamate |

InChI |

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) |

InChI Key |

RSOLKCQKGKNTGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromo-4-nitrophenyl)carbamate typically involves the reaction of 2-bromo-4-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0°C to room temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromo-4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Reduction Reactions: The major product is tert-Butyl (2-amino-4-nitrophenyl)carbamate.

Scientific Research Applications

tert-Butyl (2-bromo-4-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with cellular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (2-bromo-4-nitrophenyl)carbamate with analogous carbamates, focusing on substituent positions, synthesis yields, molecular properties, and reactivity.

Positional Isomers

2.1.1. tert-Butyl (3-bromo-4-nitrophenyl)carbamate (18b-p)

- Substituents : Bromine at C3, nitro at C4.

- Synthesis Yield : 15% (vs. 10% for the target compound).

- However, the electronic effects of the nitro group at C4 remain dominant in directing reactivity .

2.1.2. tert-Butyl (2-bromo-6-nitrophenyl)carbamate (19b-o)

- Substituents : Bromine at C2, nitro at C5.

- Synthesis Yield : 17%.

Halogen-Substituted Analogues

2.2.1. tert-Butyl (2-chloro-4-nitrophenyl)carbamate

- Substituents : Chlorine at C2, nitro at C4.

- Molecular Formula : C₁₁H₁₃ClN₂O₄ (vs. C₁₁H₁₃BrN₂O₄ for the target compound).

- Reactivity : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may result in faster NAS reactions due to reduced steric hindrance and slightly weaker electron-withdrawing effects. This compound is commercially available (CAS: 1060801-16-2) and used in similar synthetic contexts .

Alkyl-Substituted Analogues

2.3.1. tert-Butyl (3-methyl-4-nitrophenyl)carbamate

- Substituents : Methyl at C3, nitro at C4.

- Molecular Formula : C₁₂H₁₆N₂O₄.

- This compound (CAS: 1380445-45-3) is less electrophilic than the bromo- or chloro-substituted analogues .

Complex Derivatives

2.4.1. tert-Butyl N-(2-bromo-4-tert-butyl-5-nitrophenyl)carbamate

- Substituents : Bromine at C2, nitro at C5, and tert-butyl at C4.

- Molecular Weight : 373.24 g/mol (vs. 293.14 g/mol for the target compound).

- Steric Effects : The additional tert-butyl group introduces significant steric hindrance, likely slowing down reactions at the aromatic ring. This compound (CAS: 2680792-99-6) exemplifies how bulky substituents can modulate reactivity .

Spectroscopic Data

Biological Activity

tert-Butyl (2-bromo-4-nitrophenyl)carbamate is an organic compound with significant potential in various biological applications. Its structure, characterized by a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring, suggests diverse reactivity and interaction with biological macromolecules. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

- Molecular Formula: C11H13BrN2O4

- Molecular Weight: 317.14 g/mol

- Appearance: Pale yellow solid

- CAS Number: 384793-20-8

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, potentially leading to various biological effects.

- Carbamate Moiety: This part of the molecule can inhibit enzymes by forming covalent bonds with active site residues, modulating their activity.

- Bromine Atom: The presence of bromine allows for halogen bonding, which can influence the compound's binding affinity and specificity towards biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For instance:

- Enzyme Targeting: It has been shown to inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

- Case Study: In one study, this compound was evaluated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. The results indicated significant inhibition, supporting its potential therapeutic role in immunotherapy .

Summary of Key Studies

Potential Applications

The unique properties of this compound position it as a promising candidate in several fields:

- Medicinal Chemistry: Its ability to modulate enzyme activity could lead to new drug candidates targeting metabolic disorders or cancers.

- Agricultural Chemistry: Potential use as an antimicrobial agent in agricultural settings to protect crops from bacterial infections.

- Biochemical Probes: Its reactivity makes it suitable for studying enzyme mechanisms and interactions within biological systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl (2-bromo-4-nitrophenyl)carbamate to improve yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate protection reactions. For example, reacting 2-bromo-4-nitroaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Key steps include:

- Temperature control : Maintain 0–5°C during Boc protection to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can exceed 95% with optimized solvent ratios .

- Yield improvement : Pre-drying reagents and solvents (e.g., molecular sieves for THF) reduces hydrolysis of the Boc group.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- 1H/13C NMR : Identify characteristic peaks:

- tert-butyl group: ~1.4 ppm (singlet, 9H) in 1H NMR; ~28 ppm (C) and ~80 ppm (quaternary C) in 13C NMR.

- Aromatic protons: Split patterns confirm bromo and nitro substituents on the phenyl ring .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 331.0 (C11H12BrN2O4+).

- IR spectroscopy : Stretching vibrations for nitro (1520 cm⁻¹) and carbamate C=O (1690 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Refrigerate (2–8°C) in airtight, amber glass containers under inert gas (argon/nitrogen). Avoid moisture to prevent Boc group hydrolysis .

- Safety : Use fume hoods for handling; electrostatic discharge precautions are critical due to nitro groups (fire risk) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselective bromination during derivative synthesis?

- Issue : Competing bromination at ortho vs. para positions in related analogs can lead to by-products.

- Solutions :

- Directing groups : Use nitro groups as meta-directors to control bromine placement.

- Computational modeling : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution sites, guiding experimental conditions .

- HPLC-MS monitoring : Track reaction progress to isolate intermediates if competing pathways occur .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methods :

- Docking studies : Simulate interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling).

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to assess electron-deficient aryl bromide reactivity.

- Validation : Compare predicted reaction rates with experimental kinetic data (e.g., GC-MS monitoring) .

Q. What analytical approaches identify and quantify by-products during peptide coupling reactions using this compound?

- Chromatography : UPLC-PDA (photodiode array) with C18 columns separates carbamate derivatives from deprotected amines or dimerized by-products.

- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to measure impurity levels .

- Mechanistic insight : Trace water in solvents accelerates Boc cleavage, generating tert-butanol and nitroaniline side products .

Q. How does the steric bulk of the tert-butyl group influence biological activity in drug discovery applications?

- Case study : In kinase inhibitor research, the tert-butyl group enhances metabolic stability by shielding the carbamate linkage from esterases.

- Structure-activity relationship (SAR) : Compare analogs with smaller substituents (e.g., methyl, isopropyl) using:

- Enzyme assays : Measure IC50 shifts against target kinases.

- Molecular dynamics (MD) : Simulate ligand-protein binding to assess steric effects .

Key Challenges and Solutions

- Challenge : Low solubility in aqueous buffers limits biological testing.

Solution : Use co-solvents (DMSO ≤5%) or synthesize PEGylated derivatives. - Challenge : Nitro group reduction interferes with downstream reactions.

Solution : Employ selective reducing agents (e.g., Zn/NH4Cl) or catalytic hydrogenation .

For further methodology, consult crystallographic databases (e.g., CCDC) for analogous structures or reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.